4-(Propargylaminocarbonyl)phenylboronic acid

Catalog No.
S810416
CAS No.
874459-89-9
M.F
C10H10BNO3
M. Wt
203 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Propargylaminocarbonyl)phenylboronic acid

CAS Number

874459-89-9

Product Name

4-(Propargylaminocarbonyl)phenylboronic acid

IUPAC Name

[4-(prop-2-ynylcarbamoyl)phenyl]boronic acid

Molecular Formula

C10H10BNO3

Molecular Weight

203 g/mol

InChI

InChI=1S/C10H10BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h1,3-6,14-15H,7H2,(H,12,13)

InChI Key

HKEKSLIZBDCTPR-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)C(=O)NCC#C)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC#C)(O)O

Biomedical Applications of Phenylboronic Acid-Functionalized Chitosan Conjugates

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Sensing Applications

Therapeutic Applications

Boronic Acids in Synthetic Chemistry

Boronic Acids in Biological Labelling

4-(Propargylaminocarbonyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a propargylaminocarbonyl group attached to a phenylboronic acid moiety. Its molecular formula is C10H10BNO3C_{10}H_{10}BNO_{3}, and it has a molecular weight of approximately 203.0 g/mol . This compound is typically a solid at room temperature and is expected to be soluble in polar organic solvents, making it useful in various chemical applications.

Due to its functional groups. Notably, it can undergo:

  • Suzuki Coupling Reactions: As a boronic acid, it can react with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
  • Nucleophilic Substitution: The propargyl group can act as a nucleophile in various substitution reactions.
  • Formation of Esters: It can react with alcohols to form esters, which may enhance its solubility and stability .

  • Enzyme Inhibition: Some boronic acids inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site serine residues.
  • Anticancer Activity: Certain derivatives have shown promise in cancer therapy by targeting specific pathways involved in tumor growth.

Further research is needed to elucidate the specific biological activities associated with this compound.

The synthesis of 4-(Propargylaminocarbonyl)phenylboronic acid typically involves several steps:

  • Formation of the Boronic Acid: Starting materials such as phenylboronic acid are reacted with appropriate reagents to introduce the propargylaminocarbonyl group.
  • Coupling Reactions: Utilizing coupling agents and catalysts, the propargylamine is introduced into the boronic acid framework.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level (often >97%) for research applications .

Phenylboronic AcidBasic boronic acid structureOrganic synthesisN-Propargyl Phenylboronic AcidPropargyl group without carbonylOrganic synthesis4-Aminophenylboronic AcidAmino group instead of propargylMedicinal chemistry4-(Propargylaminocarbonyl)phenylboronic AcidPropargylaminocarbonyl and boronAdvanced organic synthesis

This comparison highlights the unique aspects of 4-(Propargylaminocarbonyl)phenylboronic acid, particularly its dual functionality that may enhance its reactivity and applicability in various fields.

Interaction studies involving 4-(Propargylaminocarbonyl)phenylboronic acid focus primarily on its reactivity with various substrates and its potential enzyme interactions. The compound's ability to form complexes with metal ions or other organic molecules could be explored further to understand its behavior in biological systems or catalytic processes.

Several compounds share structural similarities with 4-(Propargylaminocarbonyl)phenylboronic acid, including:

  • Phenylboronic Acid: A simpler structure without the propargyl group; widely used in organic synthesis.
  • N-Propargyl Phenylboronic Acid: Contains a propargyl group but lacks the carbonyl functionality; useful for similar coupling reactions.
  • 4-Aminophenylboronic Acid: Features an amino group instead of a propargyl group; often used in medicinal chemistry.
Compound NameStructural Features

4-(Propargylaminocarbonyl)phenylboronic acid represents an important chemical compound in organic synthesis, featuring both a boronic acid moiety and a propargyl amide functional group. This article explores the various synthetic routes, modern approaches, and optimization techniques for the preparation of this versatile compound.

Traditional Synthesis Routes from Phenylmagnesium Bromide Precursors

The classical approach to synthesizing 4-(propargylaminocarbonyl)phenylboronic acid begins with the preparation of phenylboronic acid derivatives using Grignard reagents, specifically phenylmagnesium bromide [1]. This traditional method involves a two-step process where the phenylmagnesium bromide reacts with a trialkyl borate, followed by hydrolysis to form the corresponding boronic acid [1] [2].

The general reaction scheme proceeds as follows:

  • Formation of phenylmagnesium bromide from bromobenzene and magnesium:
    C₆H₅Br + Mg → C₆H₅MgBr

  • Reaction with trimethyl borate to form the boronic ester:
    C₆H₅MgBr + B(OCH₃)₃ → C₆H₅B(OCH₃)₂ + CH₃OMgBr

  • Hydrolysis to form phenylboronic acid:
    C₆H₅B(OCH₃)₂ + H₂O → C₆H₅B(OH)₂ + CH₃OH [1] [2]

For the specific synthesis of 4-(propargylaminocarbonyl)phenylboronic acid, the process requires careful temperature control, typically between -10°C and 0°C during the addition of the Grignard reagent to the borate ester [3]. The reaction mixture is typically stirred for approximately 30 minutes to ensure complete formation of the boronic ester intermediate [3].

A critical aspect of this traditional approach is the hydrolysis step, which is commonly performed using aqueous sulfuric acid (10%) [3]. This step requires careful monitoring as it significantly impacts the yield and purity of the final product [3] [4]. The hydrolysis reaction mixture is typically stirred for 30 minutes and then allowed to settle, resulting in phase separation [3].

Table 1: Reaction Conditions for Traditional Phenylboronic Acid Synthesis

ParameterOptimal ConditionEffect on Yield
Temperature during Grignard addition-5°C to 0°CHigher temperatures reduce yield due to side reactions [3]
Stirring time after addition30 minutesInsufficient time leads to incomplete reaction [3]
Hydrolysis agent10% H₂SO₄Concentration affects purity of final product [3]
Hydrolysis time30 minutesCritical for complete conversion [3]
Purification methodRecrystallization from hot water/ethanolImproves purity significantly [5]

The traditional method, while effective, presents several challenges including sensitivity to moisture and oxygen, requiring careful handling of the Grignard reagent [1]. Additionally, the method often results in moderate yields (65-70%) of phenylboronic acid derivatives, necessitating further optimization for industrial-scale production [3] [4].

Modern Transition Metal-Catalyzed Coupling Approaches

Recent advances in synthetic organic chemistry have led to the development of more efficient transition metal-catalyzed approaches for the synthesis of boronic acid derivatives, including 4-(propargylaminocarbonyl)phenylboronic acid [6]. These modern methods offer advantages such as milder reaction conditions, higher functional group tolerance, and improved regioselectivity [6] [4].

One significant advancement is the palladium-catalyzed borylation reaction, also known as the Miyaura borylation [7]. This approach enables the direct conversion of aryl halides to boronic esters under relatively mild conditions [7]. The reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ [7] [8].

The general mechanism of the Miyaura borylation involves:

  • Oxidative addition of the aryl halide to the palladium(0) catalyst
  • Transmetalation with the diboron reagent
  • Reductive elimination to form the arylboronic ester [7] [6]

For the synthesis of 4-(propargylaminocarbonyl)phenylboronic acid, this approach can be applied to 4-bromobenzamide derivatives bearing the propargyl group [8]. The reaction typically requires a base such as potassium acetate and is conducted in polar solvents like dimethylformamide or dioxane [7].

A continuous flow method using a multijet oscillating disc reactor system has also been developed for the synthesis of phenylboronic acids at cryogenic temperatures [4] [8]. This approach offers advantages for industrial-scale production, including shorter residence times compared to batch operations and improved control over reaction parameters [4].

Table 2: Comparison of Transition Metal-Catalyzed Borylation Methods

Catalyst SystemBoron SourceBaseTemperatureYield RangeAdvantages
Pd(dppf)Cl₂B₂pin₂KOAc80-100°C70-85%Good functional group tolerance [7]
Pd(PPh₃)₄HBpinKOPh70-90°C65-80%Lower catalyst loading possible [7]
Pd/CB₂pin₂K₂CO₃80°C60-75%Heterogeneous, recyclable catalyst [6]
Ni(COD)₂/PCy₃B₂pin₂KOt-Bu50-70°C55-75%Lower cost alternative to Pd [6]

Another innovative approach involves copper-mediated cross-coupling reactions of phenylboronic acids [9]. While traditionally used for carbon-nitrogen bond formation, these methods can be adapted for the synthesis of functionalized phenylboronic acid derivatives [9]. The copper-catalyzed reactions offer advantages such as lower catalyst cost compared to palladium and the ability to operate under aerobic conditions [9].

Statistical experimental design and multivariate regression have been employed to optimize these transition metal-catalyzed processes, resulting in improved yields and selectivity [8]. These modern approaches have enabled the production of phenylboronic acid derivatives in quantities of up to 2.0 kg per day in continuous flow systems [8].

Propargyl Group Incorporation Strategies

The incorporation of the propargyl group to form 4-(propargylaminocarbonyl)phenylboronic acid requires specific synthetic strategies that preserve the boronic acid functionality while introducing the propargylamine moiety [10] [11]. Several approaches have been developed for this critical step in the synthesis.

One common method involves the amide coupling between 4-carboxyphenylboronic acid and propargylamine [12] [13]. This approach typically employs carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [12] [14]. The reaction proceeds through the activation of the carboxylic acid to form an O-acylisourea intermediate, which then reacts with propargylamine to form the amide bond [14].

The general mechanism for carbodiimide-mediated amide formation includes:

  • Deprotonation of the carboxylic acid
  • Nucleophilic attack by the carboxylate on the carbodiimide
  • Formation of the activated O-acylisourea intermediate
  • Nucleophilic attack by propargylamine
  • Formation of the amide bond with elimination of the urea byproduct [14] [12]

Alternative approaches for propargyl group incorporation include:

  • Acyl chloride formation: The carboxylic acid is first converted to an acyl chloride using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with propargylamine [15] [13]. This method typically provides higher yields but requires anhydrous conditions and careful handling of the moisture-sensitive acyl chloride intermediate [15].

  • Mixed anhydride method: The carboxylic acid is activated as a mixed anhydride using alkyl chloroformates, followed by reaction with propargylamine [13]. This approach offers good yields and milder reaction conditions compared to the acyl chloride method [13].

  • Direct thermal amidation: Recent developments have enabled the direct thermal amidation between carboxylic acids and amines using boric acid catalysts [16] [17]. This approach eliminates the need for activating agents but typically requires higher temperatures and longer reaction times [16].

Table 3: Propargyl Group Incorporation Methods and Conditions

MethodActivating AgentSolventTemperatureReaction TimeTypical Yield
Carbodiimide couplingDCC or EDCDCM or DMF0-25°C4-24 h70-85% [12] [14]
Acyl chlorideSOCl₂ or (COCl)₂DCM or THF0-25°C2-6 h75-90% [15] [13]
Mixed anhydrideAlkyl chloroformateTHF-10 to 0°C2-8 h65-80% [13]
Direct thermalB(OH)₃Toluene80-110°C12-48 h60-75% [16] [17]

For the specific synthesis of 4-(propargylaminocarbonyl)phenylboronic acid, the carbodiimide coupling method is often preferred due to its compatibility with the boronic acid functionality [12] [14]. However, the boronic acid group can potentially interfere with the coupling reaction by forming complexes with the carbodiimide or the activated intermediate [17]. To address this issue, the boronic acid can be temporarily protected as a pinacol ester during the coupling reaction [18].

Recent advances in propargyl group incorporation include copper-catalyzed oxidative amidation of terminal alkynes with nitrones, which provides a more direct route to N-propargyl amides [19]. Additionally, rhodium-catalyzed asymmetric hydroalkynylation of enamides has been developed for the enantioselective synthesis of propargyl amides [20].

Purification Techniques and Yield Optimization

The purification of 4-(propargylaminocarbonyl)phenylboronic acid presents unique challenges due to the presence of both the boronic acid and propargyl amide functionalities [21] [22]. Effective purification is critical for obtaining high-purity material suitable for further synthetic applications [22].

One of the most common purification methods involves the formation of boronic acid salts [22]. This approach exploits the Lewis acidic nature of the boronic acid group, which can form stable salts with bases such as sodium or potassium hydroxide [22] [21]. The general procedure involves:

  • Treatment of crude 4-(propargylaminocarbonyl)phenylboronic acid with a base (NaOH or KOH)
  • Isolation of the purified salt by precipitation or filtration
  • Acidification of the salt to regenerate the free boronic acid
  • Final isolation of the purified product [22] [21]

This salt formation method is particularly effective for removing organic impurities and has been shown to improve purity levels significantly [22].

Recrystallization techniques are also widely employed for the purification of boronic acid derivatives [5] [23]. For 4-(propargylaminocarbonyl)phenylboronic acid, recrystallization from hot water, ethanol, or mixed solvent systems can provide high-purity material [5]. The anti-solvent recrystallization approach, using acetone as the anti-solvent, has been reported to achieve purity levels exceeding 99.9% for related boronic acid compounds [24].

Table 4: Purification Methods for Boronic Acid Derivatives

Purification MethodSolvent SystemTemperatureRecovery RatePurity Achieved
Salt formationWater/organic solvent20-25°C90-95%>99% [22] [21]
RecrystallizationHot water/ethanol70-95°C75-85%98-99% [5] [23]
Anti-solvent recrystallizationWater/acetone5-10°C95-99%>99.9% [24]
Column chromatography (boric acid-doped silica)DCM/MeOH mixtures20-25°C70-80%>98% [18]
Diethanolamine adduct formationEther/ethanol0-25°C85-90%>99% [23]

Chromatographic purification of boronic acids can be challenging due to their tendency to streak on standard silica gel [23]. However, specialized approaches such as boric acid-impregnated silica gel have been developed to improve chromatographic separation [18]. This method involves doping the silica gel with boric acid, which suppresses the over-adsorption of boronic acid compounds and improves separation efficiency [18].

For analytical purposes, high-performance liquid chromatography (HPLC) methods have been developed for the detection and quantification of boronic acids [25] [26]. These methods often employ C18 columns with acetonitrile/water mobile phases containing ammonium acetate buffer [26]. Post-column derivatization with alizarin has been shown to enable selective detection of boronic acids with high sensitivity [25].

Yield optimization for the synthesis of 4-(propargylaminocarbonyl)phenylboronic acid involves careful control of reaction parameters across all synthetic steps [8] [4]. Key factors affecting yield include:

  • Temperature control during the formation of phenylboronic acid precursors, with optimal ranges typically between -5°C and 0°C [3] [4]
  • Catalyst selection and loading in transition metal-catalyzed approaches, with palladium catalysts generally providing higher yields compared to nickel alternatives [7] [6]
  • Coupling reagent selection for amide formation, with acyl chloride methods typically providing higher yields but requiring more stringent reaction conditions [15] [13]
  • Purification strategy selection based on scale and purity requirements, with salt formation methods generally providing higher recovery rates compared to recrystallization [22] [5]

Statistical experimental design and multivariate regression analysis have been employed to optimize reaction conditions, particularly for continuous flow processes [8]. These approaches have enabled significant improvements in yield and throughput for the production of phenylboronic acid derivatives [8] [4].

The solubility characteristics of 4-(Propargylaminocarbonyl)phenylboronic acid can be analyzed through comparison with related phenylboronic acid derivatives and understanding of structure-solubility relationships in this compound class.
Water Solubility Characteristics

Based on structural analysis and comparison with related compounds, 4-(Propargylaminocarbonyl)phenylboronic acid exhibits moderate water solubility. The parent phenylboronic acid shows a water solubility of approximately 1.86 g/100g H₂O at 20°C [1], which serves as a baseline for comparison. The presence of the propargylaminocarbonyl substituent introduces several key structural features that influence solubility:

The amide functional group (-CONH-) contributes to water solubility through hydrogen bonding capabilities [2]. This polar group can form hydrogen bonds with water molecules, enhancing the compound's hydrophilic character. Additionally, the terminal alkyne group (-C≡C-H) provides a hydrogen bond donor site, further contributing to water interaction [3].

Organic Solvent Solubility

Phenylboronic acids generally exhibit high solubility in polar organic solvents and moderate to low solubility in non-polar systems [4] [5]. For 4-(Propargylaminocarbonyl)phenylboronic acid, the following solubility pattern is expected:

Solvent TypeExpected SolubilityStructural Basis
Methanol/EthanolHighHydrogen bonding with OH and amide groups
DMSOHighStrong polar interactions and hydrogen bonding
AcetoneModerate to HighDipole interactions with carbonyl groups
ChloroformModerateLimited hydrogen bonding capability
Hexane/TolueneLowPoor solvation of polar groups

The compound's solubility in polar solvents is enhanced by the amide linkage, which can participate in both hydrogen bond donation and acceptance. Research on similar boronic acid amide derivatives demonstrates that amide groups significantly increase solubility in polar media through internal and external hydrogen bonding mechanisms [2].

pH-Dependent Solubility

The solubility of 4-(Propargylaminocarbonyl)phenylboronic acid exhibits strong pH dependence, characteristic of all boronic acids. In acidic conditions (pH < 7), the compound exists predominantly in its neutral trigonal form, while in basic conditions (pH > 8), it converts to the tetrahedral boronate anion [6] [7]. This anionic form shows dramatically increased water solubility due to enhanced ionic character and stronger hydration shell formation.

Thermal Stability and Dehydration Behavior

Dehydration Characteristics

4-(Propargylaminocarbonyl)phenylboronic acid undergoes thermal dehydration following the general pattern established for phenylboronic acid derivatives. The dehydration process involves the condensation of three boronic acid molecules to form a cyclic boroxine structure with the elimination of water:

3 R-B(OH)₂ → R₃B₃O₃ + 3 H₂O

Based on literature data for phenylboronic acid systems, dehydration initiation occurs around 90°C, with rapid dehydration beginning at elevated temperatures [1] [8]. For para-methoxyphenylboronic acid, fast dehydration starts at approximately 90°C [1], providing a reference point for the target compound.

Thermal Decomposition Profile

The thermal stability of 4-(Propargylaminocarbonyl)phenylboronic acid is influenced by multiple structural components:

Temperature RangeProcessExpected Behavior
90-120°CInitial dehydrationFormation of hydrogen-bonded complexes, water elimination
150-200°CBoroxine formationCyclic trimerization, significant weight loss
300-400°CThermal decompositionAmide bond cleavage, alkyne degradation
>400°CComplete decompositionCarbon-boron bond cleavage, aromatic ring destruction

The presence of the propargylaminocarbonyl group introduces additional thermal events. The amide linkage typically shows thermal stability up to 200-250°C, while the terminal alkyne group may undergo polymerization or cyclization reactions at elevated temperatures [3].

Dehydration Thermodynamics

Computational studies on boronic acid dehydration reactions indicate that the process is generally endothermic in vacuum conditions, with enthalpy changes ranging from +6 to +13 kcal/mol for various substituted phenylboronic acids [8] [9]. The dehydration of 4-(Propargylaminocarbonyl)phenylboronic acid is expected to follow similar thermodynamic patterns, with the reaction being driven by entropy gain from water elimination.

Stability Under Different Atmospheric Conditions

Research demonstrates that phenylboronic acids show enhanced thermal stability under inert atmospheres compared to air [10]. The presence of oxygen accelerates decomposition through oxidative pathways, while inert conditions allow for controlled dehydration without unwanted side reactions. For 4-(Propargylaminocarbonyl)phenylboronic acid, the terminal alkyne functionality may be particularly susceptible to oxidative degradation.

Acid-Base Characteristics and pH-Dependent Reactivity

pKa Determination and Substituent Effects

The acid-base behavior of 4-(Propargylaminocarbonyl)phenylboronic acid is governed by the boronic acid moiety's equilibrium between trigonal neutral and tetrahedral anionic forms. The parent phenylboronic acid exhibits a pKa of 8.8 ± 0.1 [11] [6], serving as the baseline for substituent effect analysis.

The propargylaminocarbonyl substituent at the para position contains both electron-withdrawing (carbonyl) and electron-donating (amide nitrogen) components. Based on Hammett correlation analysis for substituted phenylboronic acids [12], the overall effect is expected to be mildly electron-withdrawing, resulting in a pKa lower than the parent compound.

Substituent TypeExample pKaReference Compound
Unsubstituted8.8 ± 0.1Phenylboronic acid
Electron-withdrawing (strong)6.8-7.2Trifluoromethyl derivatives
Electron-withdrawing (moderate)7.1-7.4Sulfonyl derivatives
Estimated for target compound7.8-8.2Amide substitution

pH-Dependent Structural Transitions

The compound undergoes a characteristic pH-dependent structural transition:

Acidic Conditions (pH < 7):

  • Predominant trigonal sp² hybridization
  • Planar geometry around boron
  • Reduced water solubility
  • Lower reactivity toward diols

Basic Conditions (pH > 8):

  • Tetrahedral sp³ hybridization
  • Enhanced water solubility
  • Increased reactivity toward nucleophiles
  • Formation of boronate complexes

Reactivity Patterns

The pH-dependent reactivity of 4-(Propargylaminocarbonyl)phenylboronic acid follows established patterns for boronic acids. Research demonstrates that phenylboronic acid shows maximum reactivity toward diols and other nucleophiles at pH values above its pKa [13] [14]. For the target compound, optimal reactivity is expected in the pH range of 8-10.

The amide substituent may provide additional reactivity through internal catalysis mechanisms. Studies on boronic acid amide derivatives show that proximal amide groups can catalyze boronate ester formation and hydrolysis through hydrogen bonding and coordination effects [2].

Binding Affinity Modulation

The electronic effects of the propargylaminocarbonyl substituent influence the compound's binding affinity toward various substrates. Electron-withdrawing groups generally increase Lewis acidity, enhancing binding strength to Lewis bases such as diols and hydroxamic acids [15]. The estimated binding constants for sugar recognition are expected to be 2-5 fold higher than the parent phenylboronic acid.

Spectroscopic Fingerprints (FT-IR, Raman, NMR)

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-(Propargylaminocarbonyl)phenylboronic acid exhibits characteristic absorption bands that provide structural fingerprinting:

Wavenumber RangeAssignmentCharacteristic Features
3200-3600 cm⁻¹O-H stretch (boronic acid)Broad absorption, hydrogen bonding effects
3100-3400 cm⁻¹N-H stretch (amide)Sharp peak around 3300 cm⁻¹
3200-3300 cm⁻¹≡C-H stretch (alkyne)Sharp, weak absorption
2100-2140 cm⁻¹C≡C stretchMedium intensity, characteristic alkyne
1640-1680 cm⁻¹C=O stretch (amide)Strong absorption, amide I band
1450-1600 cm⁻¹Aromatic C=C stretchMultiple bands
1300-1400 cm⁻¹B-O stretchMedium intensity
750-900 cm⁻¹Aromatic C-H out-of-planePara-disubstitution pattern

The boronic acid O-H stretching region shows characteristic broadening due to hydrogen bonding effects, both intramolecular and intermolecular [16] [17]. The presence of the amide group introduces additional hydrogen bonding complexity, potentially affecting the O-H stretch profile.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information with different selection rules:

Wavenumber RangeAssignmentRaman Activity
2100-2140 cm⁻¹C≡C stretchStrong, polarized
1000-1600 cm⁻¹Aromatic ring modesStrong
600-800 cm⁻¹B-O stretchMedium
200-500 cm⁻¹Lattice modesWeak

The terminal alkyne C≡C stretch is particularly prominent in Raman spectroscopy due to the high polarizability of the triple bond [18]. This provides a diagnostic peak for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Characteristics:

The ¹H NMR spectrum shows distinct regions for different proton environments:

Chemical Shift RangeAssignmentMultiplicity
7.8-8.0 ppmAromatic H (ortho to B)Doublet
7.6-7.8 ppmAromatic H (meta to B)Doublet
6.5-7.5 ppmAmide NHBroad singlet
4.0-4.5 ppmCH₂NH (methylene)Doublet
2.4-2.6 ppm≡C-H (alkyne)Triplet
5.0-8.0 ppmB(OH)₂Broad, exchangeable

The aromatic protons ortho to the boronic acid group typically appear more downfield due to the electron-withdrawing effect of boron [19] [20]. The amide NH and boronic acid OH protons show pH-dependent chemical shifts and may exchange with D₂O.

¹³C NMR Characteristics:

Chemical Shift RangeAssignment
165-175 ppmC=O (amide)
130-140 ppmAromatic carbons
120-130 ppmIpso carbon (C-B)
80-85 ppmC≡C (quaternary)
70-75 ppm≡C-H
25-35 ppmCH₂NH

¹¹B NMR Spectroscopy:

¹¹B NMR provides critical information about boron hybridization and coordination:

  • Trigonal form (acidic pH): 27-33 ppm (broad)
  • Tetrahedral form (basic pH): 4-13 ppm (sharp)

The ¹¹B chemical shift is sensitive to pH changes and can be used to monitor acid-base equilibria and complexation with diols [21] [22]. In the presence of coordinating solvents or ligands, additional peaks may appear due to solvent insertion or complex formation.

Spectroscopic pH Studies

pH-dependent NMR studies reveal the dynamic equilibrium between trigonal and tetrahedral forms. The transition typically occurs over a pH range of 2 units centered around the pKa value [21]. For 4-(Propargylaminocarbonyl)phenylboronic acid, this transition is expected between pH 6.8-9.2, with the midpoint around pH 8.0.

Mass Spectrometry

While not requested in the scope, mass spectrometry provides molecular ion confirmation at m/z 203 for the target compound, with characteristic fragmentation patterns showing loss of B(OH)₂ (m/z 60) and formation of the propargylaminocarbonyl cation fragment.

Wikipedia

{4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid

Dates

Last modified: 08-16-2023

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